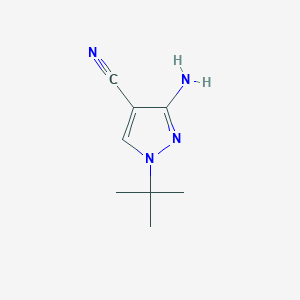![molecular formula C6H10ClN3O2 B1377827 Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375909-46-8](/img/structure/B1377827.png)
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is an organic compound with the CAS Number: 1375909-46-8 . It has a molecular weight of 191.62 . The IUPAC name for this compound is tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione hydrochloride .
Molecular Structure Analysis
The InChI code for Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is 1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h7,10H,1-3H2,(H,8,11);1H .Physical And Chemical Properties Analysis
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a powder at room temperature . It has a melting point of 223-224 degrees Celsius .Aplicaciones Científicas De Investigación
Antifungal and Antimicrobial Applications
Solubility and Partitioning in Biologically Relevant Solvents
A novel antifungal compound of the 1,2,4-triazole class demonstrated poor solubility in buffer solutions and hexane but better solubility in alcohols, suggesting potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Antibacterial Activity
New derivatives of thiazolidine-2,4-dione were synthesized and showed in vitro antimicrobial activities against pathogens like Staphylococcus aureus and Proteus vulgaris, indicating their potential as antibacterial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Neurological Disorder Research
Anticonvulsant Screening
Substituted piperazine and aniline derivatives of oxazolidin-2,4-diones and imidazolidin-2,4-diones showed potential anticonvulsant activity in various tests, suggesting their usefulness in researching neurological disorders (Dhanawat, Banerjee, & Shrivastava, 2011).
Drug Development and Pharmacophore Modeling
Pharmacophore Models for Serotonin Receptors
Studies on derivatives of 1-(2-hydroxy-3-(4-arylpiperazin-1-yl)propyl)-5,5-diphenylimidazolidine-2,4-dione hydrochloride have focused on their affinity for 5-HT(1A) and α(1)-adrenoceptors, contributing to the development of new drugs with potential antidepressant or antipsychotic effects (Handzlik et al., 2011).
Antiviral Research
Diketopiperazine Derivatives for Antivirus Activity
Derivatives isolated from marine-derived Streptomyces sp. showed modest to potent antivirus activity against influenza A (H1N1) virus, indicating the potential for developing new antiviral agents from natural products (Wang et al., 2013).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPINYSEWSOODE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C(=O)NC2=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
CAS RN |
1375909-46-8 |
Source


|
| Record name | octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-6-chloro-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377751.png)

![6-amino-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-5-one hydrochloride](/img/structure/B1377754.png)

methanol](/img/structure/B1377757.png)

![2-[4-(Aminomethyl)piperidin-1-yl]benzonitrile hydrochloride](/img/structure/B1377762.png)

methanol](/img/structure/B1377765.png)
